molecular formula C21H22FN3O3 B10786007 Mep-fubinaca

Mep-fubinaca

Cat. No.: B10786007
M. Wt: 383.4 g/mol
InChI Key: MFRTXWHFMBIWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MEP-FUBINACA is a synthetic cannabinoid that is structurally similar to known synthetic cannabinoids. It is an analytical reference standard primarily used in research and forensic applications. The compound is known for its high potency and has been studied for its effects on the cannabinoid receptors in the human body .

Preparation Methods

The synthesis of MEP-FUBINACA involves several steps, including the formation of the core structure and the addition of functional groupsThe final step involves the formation of the propenamide linkage .

Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

MEP-FUBINACA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

MEP-FUBINACA is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:

Mechanism of Action

MEP-FUBINACA exerts its effects by acting as an agonist at the cannabinoid receptors, particularly the CB1 receptor. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects. The compound’s high potency is attributed to its strong binding affinity for the CB1 receptor .

Comparison with Similar Compounds

MEP-FUBINACA is structurally related to other synthetic cannabinoids such as AMB-FUBINACA and AMB-CHMICA. These compounds share similar core structures but differ in their functional groups and side chains. The unique features of this compound include its specific fluorophenyl and piperidinyl groups, which contribute to its high potency and distinct pharmacological profile .

Similar compounds include:

  • AMB-FUBINACA
  • AMB-CHMICA
  • MDMB-4en-PINACA
  • MDMB-5F-PICA

These compounds are also synthetic cannabinoids with varying degrees of potency and effects on the cannabinoid receptors .

Properties

Molecular Formula

C21H22FN3O3

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]pentanoate

InChI

InChI=1S/C21H22FN3O3/c1-3-6-17(21(27)28-2)23-20(26)19-16-7-4-5-8-18(16)25(24-19)13-14-9-11-15(22)12-10-14/h4-5,7-12,17H,3,6,13H2,1-2H3,(H,23,26)

InChI Key

MFRTXWHFMBIWRY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Origin of Product

United States

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